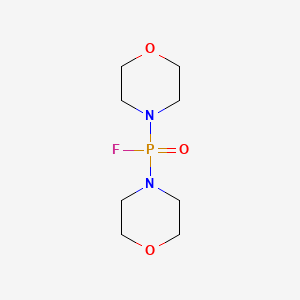

Phosphinic fluoride, dimorpholino-

Description

Phosphinic fluoride, dimorpholino- is a fluorinated organophosphorus compound characterized by a phosphinic fluoride (PHFO) core substituted with two morpholino groups. Its synthesis involves reacting orthoamides with acetone cyanohydrin, a method that avoids the use of hazardous hydrogen cyanide (HCN), thereby enhancing safety during production .

Properties

CAS No. |

565-25-3 |

|---|---|

Molecular Formula |

C8H16FN2O3P |

Molecular Weight |

238.2 g/mol |

IUPAC Name |

4-[fluoro(morpholin-4-yl)phosphoryl]morpholine |

InChI |

InChI=1S/C8H16FN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 |

InChI Key |

XWLCYOPUILQESA-UHFFFAOYSA-N |

SMILES |

C1COCCN1P(=O)(N2CCOCC2)F |

Canonical SMILES |

C1COCCN1P(=O)(N2CCOCC2)F |

Other CAS No. |

565-25-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituted Acetonitrile Derivatives

Phosphinic fluoride, dimorpholino- shares synthetic pathways with compounds like dipiperidino-acetonitrile and bis-(N-methylanilino)-acetonitrile, which are also derived from orthoamides and acetone cyanohydrin . Key differences include:

- Amine Substituents: Morpholino groups (six-membered rings with oxygen) vs. piperidino (saturated nitrogen rings) or N-methylanilino (aromatic nitrogen).

- Synthesis Safety: Unlike traditional methods requiring HCN, the acetone cyanohydrin route minimizes exposure to high acute toxicity reagents .

Functional Analogs: Phosphinic Inhibitors and Acids

- RXP470 (Compound 4) : A phosphinic peptide inhibitor of MMP-12, where the phosphoryl (PO₂) group binds zinc ions in the enzyme’s active site. Removal of the phosphinic moiety in analogs (e.g., compound 5) results in reduced potency, highlighting the critical role of the phosphinic group in target interaction .

- Phosphinic Acids: Derivatives such as phenyl-substituted phosphinic acids (e.g., C₈H₇O₂N₂P₂O₇H₂) exhibit structural similarities but differ in reactivity due to the hydroxyl group replacing fluoride. Fluoride’s electronegativity may enhance stability or alter binding kinetics in phosphinic fluoride, dimorpholino- .

Morpholino-Containing Compounds

- 4-Fluoro-5-Morpholino-2-nitrobenzoic Acid: Shares the morpholino group, which may improve solubility or direct molecular interactions in biological systems. However, its nitro and carboxylic acid functionalities distinguish it from phosphinic fluoride, dimorpholino-, limiting direct functional comparability .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.